An In-depth Technical Guide to 3-Cyano-1-propylboronic acid pinacol ester
An In-depth Technical Guide to 3-Cyano-1-propylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3-Cyano-1-propylboronic acid pinacol ester. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.
Core Physicochemical Properties
3-Cyano-1-propylboronic acid pinacol ester, also known by its IUPAC name 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile, is a versatile organic compound.[1][2] It is recognized for its stability and utility as a synthetic intermediate.[3] The pinacol ester group provides significant stability to the boronic acid moiety, making it less susceptible to dehydration and easier to handle compared to the free boronic acid.[3]
Below is a summary of its key physicochemical properties:
| Property | Value | Reference |
| Molecular Formula | C10H18BNO2 | [1][2][4][5] |
| Molecular Weight | 195.07 g/mol | [2][4][5] |
| CAS Number | 238088-16-9 | [1][2][5][6] |
| IUPAC Name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile | [1] |
| Physical State | Clear, colorless liquid | [1][6] |
| Refractive Index | 1.4335-1.4395 @ 20°C | [1] |
| Melting Point | Data not available | [6] |
| Boiling Point | Data not available | [6] |
| Solubility | Soluble in organic solvents such as dichloromethane. | [7] |
| SMILES | CC1(C)OB(CCCC#N)OC1(C)C | [1] |
| InChI Key | LVMSRWXPZLRTIC-UHFFFAOYSA-N | [1][2] |
Experimental Protocols
Synthesis of 3-Cyano-1-propylboronic acid pinacol ester
A common method for the synthesis of alkyl boronic acid pinacol esters is the hydroboration of an alkene with pinacolborane (HBpin).[8] For 3-Cyano-1-propylboronic acid pinacol ester, a plausible synthetic route involves the hydroboration of 3-butenenitrile with pinacolborane, catalyzed by a suitable transition metal catalyst.
Reaction Scheme:
Caption: Synthesis of 3-Cyano-1-propylboronic acid pinacol ester.
Detailed Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-butenenitrile (1.0 equivalent) and a suitable solvent (e.g., anhydrous THF).
-
Catalyst Addition: Add a catalytic amount of a transition metal catalyst (e.g., a rhodium or iridium complex).
-
Reagent Addition: Slowly add pinacolborane (1.1 equivalents) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by flash column chromatography on silica gel. To minimize decomposition on silica, the silica gel can be pre-treated with boric acid.[4] Alternatively, for thermally stable compounds, distillation under reduced pressure can be employed.[1]
Characterization
The structure and purity of the synthesized 3-Cyano-1-propylboronic acid pinacol ester can be confirmed by various spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the methyl protons of the pinacol group, and multiplets for the propyl chain protons.
-
¹³C NMR: Signals corresponding to the carbons of the propyl chain, the nitrile group, and the pinacol ester would be observed.
-
¹¹B NMR: A characteristic broad singlet is expected for the boron atom.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and assess the purity of the compound.
-
Infrared (IR) Spectroscopy: A characteristic absorption band for the nitrile (C≡N) stretching vibration would be expected around 2240-2260 cm⁻¹.
Biological and Pharmaceutical Relevance
Boronic acids and their derivatives, particularly pinacol esters, are of significant interest in medicinal chemistry and drug discovery.[5][9] They are known to act as enzyme inhibitors and have been incorporated into approved drugs.[5][10] The boronic acid moiety can form reversible covalent bonds with active site serine or threonine residues in proteases, making them potent inhibitors.
The presence of a cyano group in 3-Cyano-1-propylboronic acid pinacol ester offers a versatile handle for further chemical modifications. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, allowing for its incorporation into larger, more complex molecules with potential biological activity.[11][12]
Caption: Role of Boronic Acid Pinacol Esters in Drug Discovery.
Safety and Handling
3-Cyano-1-propylboronic acid pinacol ester should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[6] It is harmful if swallowed, in contact with skin, or if inhaled.[6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[6] Store the compound in a tightly closed container in a dry and cool place.[6]
Conclusion
3-Cyano-1-propylboronic acid pinacol ester is a valuable synthetic intermediate with promising potential in various fields, particularly in the development of novel therapeutics. Its stable nature, coupled with the reactivity of the boronic ester and the versatility of the cyano group, makes it an attractive building block for medicinal chemists and researchers. This guide provides a foundational understanding of its properties and handling, encouraging further exploration of its applications.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. 4-(2-[4-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-PHENOXY]-ETHYL)-MORPHOLINE synthesis - chemicalbook [chemicalbook.com]
- 8. Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR - Magritek [magritek.com]
- 9. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Synthesis of biologically active boron-containing compounds - MedChemComm (RSC Publishing) [pubs.rsc.org]
